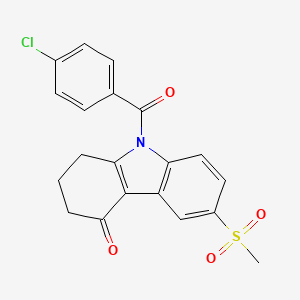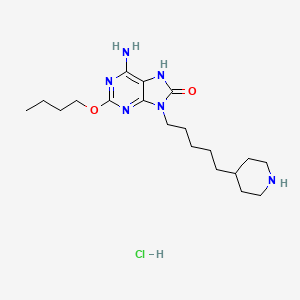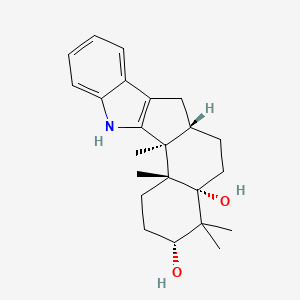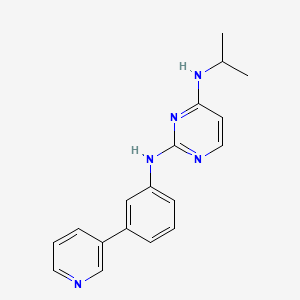
9-(4-chlorobenzoyl)-6-methylsulfonyl-2,3-dihydro-1H-carbazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 12a, identified by the PubMed ID 29031075, is a synthetic organic compound designed as an analogue of indomethacin. It was developed to optimize selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound exhibits comparable in vitro COX-2 inhibitory activity to indomethacin and celecoxib, but with significantly improved selectivity for COX-2 .
Vorbereitungsmethoden
The synthesis of compound 12a involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and activity. The synthetic route typically includes:
Step 1: Formation of the core carbazole structure.
Step 2: Introduction of the 4-chlorobenzoyl group.
Step 3: Addition of the methanesulfonyl group.
The reaction conditions involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity. Industrial production methods would likely scale up these steps, optimizing reaction conditions for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Compound 12a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others, potentially enhancing its selectivity and activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Compound 12a has a wide range of scientific research applications:
Chemistry: Used as a model compound to study COX-2 selectivity and inhibition mechanisms.
Biology: Investigated for its effects on biological pathways involving COX-2.
Medicine: Potential therapeutic applications in conditions where COX-2 inhibition is beneficial, such as inflammation and pain management.
Wirkmechanismus
The mechanism of action of compound 12a involves selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of side effects associated with COX-1 inhibition, such as gastrointestinal issues .
Vergleich Mit ähnlichen Verbindungen
Compound 12a is compared with other COX-2 inhibitors like indomethacin and celecoxib. While indomethacin and celecoxib also inhibit COX-2, compound 12a has significantly improved selectivity for COX-2 over COX-1. This makes it a more desirable candidate for therapeutic applications with fewer side effects. Similar compounds include:
Indomethacin: A non-selective COX inhibitor.
Celecoxib: A selective COX-2 inhibitor with less selectivity compared to compound 12a.
Eigenschaften
Molekularformel |
C20H16ClNO4S |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
9-(4-chlorobenzoyl)-6-methylsulfonyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C20H16ClNO4S/c1-27(25,26)14-9-10-16-15(11-14)19-17(3-2-4-18(19)23)22(16)20(24)12-5-7-13(21)8-6-12/h5-11H,2-4H2,1H3 |
InChI-Schlüssel |
MITGKKFYIJJQGL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C3=C2C(=O)CCC3)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)
![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)


![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)
![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)

![(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10780380.png)
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)